molecular formula C10H7FN2OS B420731 (5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B420731
M. Wt: 222.24g/mol
InChI Key: ISEWJUFUPBFYNZ-VMPITWQZSA-N
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Description

(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a fluorobenzylidene group and a thioxo group attached to the imidazolidinone ring

Preparation Methods

The synthesis of (5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with reagents such as amines or thiols, leading to the formation of substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a ligand for receptor studies.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group and the thioxo group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7FN2OS

Molecular Weight

222.24g/mol

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+

InChI Key

ISEWJUFUPBFYNZ-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)F

SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)F

Origin of Product

United States

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